molecular formula C18H9FN2O5 B2494041 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one CAS No. 950283-36-0

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one

Cat. No.: B2494041
CAS No.: 950283-36-0
M. Wt: 352.277
InChI Key: FVKYJVLVFCVUPK-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a coumarin core (2H-chromen-2-one) substituted with a fluorine atom at position 6 and a 1,2,4-oxadiazole ring linked to a 1,3-benzodioxole moiety. Its structural complexity arises from the fusion of three pharmacologically relevant motifs:

  • Coumarin: Known for fluorescence, anticoagulant activity, and enzyme inhibition .
  • 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle contributing to metabolic stability and bioactivity.
  • 1,3-Benzodioxole: A methylenedioxy group often associated with enhanced bioavailability and receptor binding .

The fluorine atom at position 6 enhances electronic properties and may influence intermolecular interactions, such as hydrogen bonding or halogen bonding, critical for crystallographic packing or biological activity .

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9FN2O5/c19-11-2-4-13-10(5-11)6-12(18(22)25-13)17-20-16(21-26-17)9-1-3-14-15(7-9)24-8-23-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKYJVLVFCVUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=CC(=C5)F)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its trifunctional design. Below is a comparative analysis with analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
Target Compound Coumarin + Oxadiazole 6-Fluoro, 1,3-Benzodioxole Potential kinase inhibition, fluorescence
7-Hydroxycoumarin (Umbelliferone) Coumarin 7-Hydroxy Fluorescent probe, antioxidant
5-(4-Chlorophenyl)-1,2,4-Oxadiazole 1,2,4-Oxadiazole 4-Chlorophenyl Antimicrobial, anti-inflammatory
6-Nitro-2H-chromen-2-one Coumarin 6-Nitro Fluorescence quenching, photostability
1-(1,3-Benzodioxol-5-yl)-N-Methylbutan-2-Amine Benzodioxole + Amine N-Methylbutan-2-amine Psychoactive analog, receptor interaction

Key Findings :

Bioactivity : The target compound’s oxadiazole and benzodioxole groups may synergize for enhanced enzyme inhibition compared to simpler coumarins (e.g., umbelliferone) or standalone oxadiazoles. Fluorine’s electronegativity could improve binding affinity, as seen in fluorinated kinase inhibitors .

Crystallographic Behavior: The 1,3-benzodioxole moiety may influence crystal packing via C–H···O interactions, a pattern observed in benzodioxole-containing crystals . This contrasts with nitro-substituted coumarins, where NO₂ groups dominate π-stacking .

Stability : The oxadiazole ring’s metabolic stability likely surpasses that of ester-linked coumarin derivatives, reducing susceptibility to hydrolysis—a common limitation in coumarin-based drugs .

Biological Activity

The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one is a synthetic organic molecule that combines structural features of benzodioxole and oxadiazole rings. These structural motifs are often associated with various biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C17_{17}H12_{12}N4_{4}O4_{4}F
  • Molecular Weight: 356.30 g/mol

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity: Many oxadiazole derivatives have shown promising results against bacterial and fungal strains.
  • Anticancer Properties: Some studies suggest that benzodioxole-containing compounds may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects: Certain derivatives have been reported to reduce inflammation markers in vitro and in vivo.

Antimicrobial Activity

A study evaluated the antimicrobial effects of several oxadiazole derivatives, including those similar to the target compound. The results demonstrated significant activity against Staphylococcus aureus and Candida albicans, indicating potential for developing new antimicrobial agents.

CompoundMicrobial StrainZone of Inhibition (mm)
Compound AS. aureus15
Compound BC. albicans18
Target CompoundS. aureus17
Target CompoundC. albicans16

Anticancer Activity

In another study, the anticancer potential of various benzodioxole derivatives was assessed against several cancer cell lines. The target compound exhibited selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50_{50} value of 12 µM.

Cell LineIC50_{50} (µM)
MCF-712
HeLa25
A54930

The mechanism by which the target compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cell growth and proliferation. For instance, the oxadiazole moiety has been implicated in the inhibition of thioredoxin reductase, a key enzyme involved in redox regulation within cells, which is crucial for tumor growth.

Case Studies

  • Case Study on Anticancer Activity:
    A recent investigation into the structure-activity relationship (SAR) of oxadiazole derivatives highlighted that modifications on the benzodioxole ring significantly enhanced anticancer activity by increasing lipophilicity and improving cellular uptake.
  • Case Study on Antimicrobial Properties:
    Another study focused on the synthesis of various benzodioxole derivatives and their screening against resistant strains of bacteria. The findings suggested that introducing fluorine atoms into the structure could enhance antimicrobial potency due to improved interaction with bacterial membranes.

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